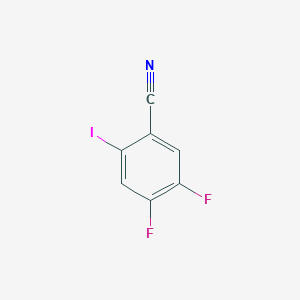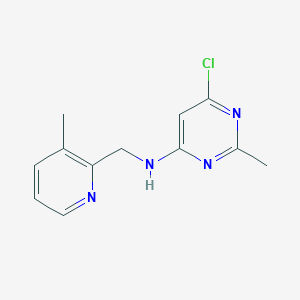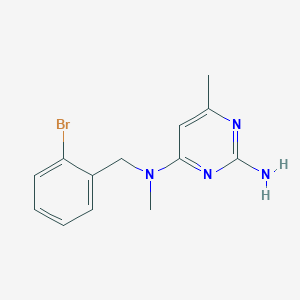
n4-(2-Bromobenzyl)-n4,6-dimethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with N4,6-dimethylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
科学研究应用
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific biological context and application .
相似化合物的比较
Similar Compounds
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the bromobenzyl group but has a pyrazole ring instead of a pyrimidine ring.
2-Bromobenzyl chloride: A simpler compound with a bromobenzyl group attached to a chloride, used as an intermediate in organic synthesis.
Uniqueness
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is unique due to its combination of the bromobenzyl group and the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H15BrN4 |
|---|---|
分子量 |
307.19 g/mol |
IUPAC 名称 |
4-N-[(2-bromophenyl)methyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15BrN4/c1-9-7-12(17-13(15)16-9)18(2)8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H2,15,16,17) |
InChI 键 |
UMZVWYQWSCWLEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N)N(C)CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
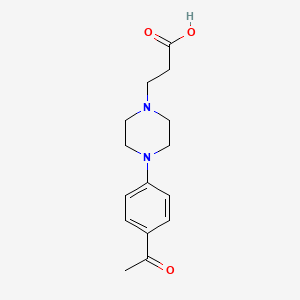
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
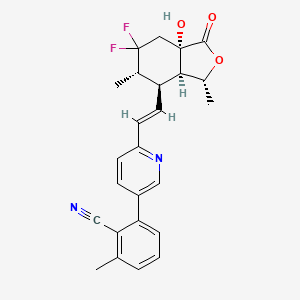
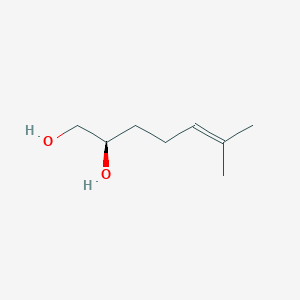
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
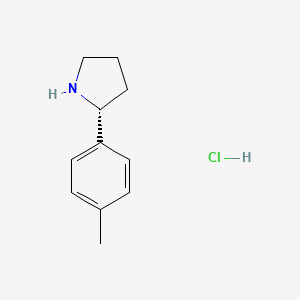



![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

